molecular formula C16H14O3 B1358989 4-Acetoxy-3'-methylbenzophenone CAS No. 52981-07-4

4-Acetoxy-3'-methylbenzophenone

Cat. No.: B1358989
CAS No.: 52981-07-4
M. Wt: 254.28 g/mol
InChI Key: WVYTULDYPVUJTQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Acetoxy-3’-methylbenzophenone can be achieved through various methods. One common synthetic route involves the acetylation of 3’-methylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the acetylation process.

For industrial production, the process may involve more scalable methods such as continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve high purity levels .

Chemical Reactions Analysis

4-Acetoxy-3’-methylbenzophenone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’-methylbenzophenone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action can vary depending on the biological context and the specific targets it interacts with.

Comparison with Similar Compounds

4-Acetoxy-3’-methylbenzophenone can be compared with other benzophenone derivatives such as:

The uniqueness of 4-Acetoxy-3’-methylbenzophenone lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

[4-(3-methylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-4-3-5-14(10-11)16(18)13-6-8-15(9-7-13)19-12(2)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYTULDYPVUJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641688
Record name 4-(3-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52981-07-4
Record name 4-(3-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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